2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid
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Overview
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperidine ring, which is further connected to a methoxyacetic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid typically involves the following steps:
Fmoc Protection: The piperidine ring is first protected with the fluorenylmethoxycarbonyl group. This is usually achieved by reacting piperidine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Methoxyacetic Acid Addition: The protected piperidine is then reacted with methoxyacetic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The fluorenylmethoxycarbonyl group can be removed under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-carboxyacetic acid.
Reduction: Formation of piperidin-4-yl-2-methoxyacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amine group of amino acids, preventing unwanted side reactions during peptide bond formation. The protecting group can be removed under mild acidic or basic conditions, revealing the free amine group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid
- 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid is unique due to its combination of the fluorenylmethoxycarbonyl protecting group and the methoxyacetic acid moiety. This combination allows for specific applications in peptide synthesis and organic chemistry that may not be achievable with other similar compounds.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-28-21(22(25)26)15-10-12-24(13-11-15)23(27)29-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20-21H,10-14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHDRPBVDQOXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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